MM-102
Vue d'ensemble
Description
MM-102 est un inhibiteur peptidomimétique à haute affinité de l'interaction entre la protéine WDR5 et la protéine de leucémie à lignées mixtes 1. Ce composé est connu pour son activité inhibitrice puissante, avec une constante d'inhibition inférieure à 1 nanomolaire et une concentration inhibitrice demi-maximale de 2,4 nanomolaires . This compound est principalement utilisé en recherche scientifique pour étudier la régulation épigénétique et a montré des promesses dans le traitement de la leucémie en ciblant des interactions protéine-protéine spécifiques .
Applications De Recherche Scientifique
MM-102 has a wide range of applications in scientific research, particularly in the fields of epigenetics, cancer biology, and drug discovery . Some of its key applications include:
Epigenetic Regulation: This compound is used to study the role of WDR5 and mixed lineage leukemia 1 protein interactions in the regulation of gene expression through histone methylation.
Cancer Research: This compound has shown potential in inhibiting the growth of leukemia cells by blocking the interaction between WDR5 and mixed lineage leukemia 1 protein, leading to reduced expression of oncogenes
Drug Discovery: This compound serves as a lead compound for the development of new inhibitors targeting protein-protein interactions involved in various diseases.
Mécanisme D'action
Target of Action
MM-102 primarily targets the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) . MLL1 is an important transcription factor and a histone-H3 lysine-4 (H3K4) methyltransferase . It plays a crucial role in the transcription of key genes involved in embryonic development and hematopoiesis .
Mode of Action
this compound acts as a competitive inhibitor against the interaction of MLL1’s minimum essential WIN (WDR5 INteracting) motif with WDR5 . By binding to WDR5, this compound effectively prevents MLL1 from assembling with WDR5, RbBP5 (Retinoblastoma Binding Protein 5), and ASH2L (Absent Small or Homeotic-2-Like) for enhanced H3K4 methyltransferase activity . This interaction is critical in regulating gene expression in normal physiology and leukemia .
Biochemical Pathways
The inhibition of the MLL1/WDR5 interaction by this compound affects the methylation of histone H3 at lysine 4 (H3K4), a key biochemical pathway involved in gene expression . This disruption can lead to the downregulation of certain genes, such as HoxA9 and Meis-1, which are critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may be administered in a suitable vehicle for optimal bioavailability.
Result of Action
this compound has been shown to specifically suppress cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins . It significantly reduces the expression of HoxA9 and Meis-1, two critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
MM-102 plays a significant role in biochemical reactions. It interacts with the WDR5/MLL complex, a histone methyltransferase complex that targets histone 3 at lysine 4 to upregulate transcription . This compound competes against MLL1 for WDR5 binding, effectively preventing MLL1 from assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking MLL1 methyltransferase activity, thereby reducing the expression of HoxA9 and Meis-1 genes . These genes are critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis . This compound can also inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the WDR5/MLL complex. This compound competes against MLL1 for WDR5 binding, effectively preventing MLL1 from assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity . This results in a reduction in the expression of HoxA9 and Meis-1 genes, thereby influencing cell function .
Temporal Effects in Laboratory Settings
It has been shown to have a significant impact on the expression of HoxA9 and Meis-1 genes in MLL1-AF9-transduced murine cells .
Dosage Effects in Animal Models
It is known that this compound can inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins .
Metabolic Pathways
It is known to interact with the WDR5/MLL complex, a histone methyltransferase complex that targets histone 3 at lysine 4 .
Transport and Distribution
It is known to interact with the WDR5/MLL complex, suggesting that it may be transported and distributed within cells in a manner similar to other molecules that interact with this complex .
Subcellular Localization
Given its interaction with the WDR5/MLL complex, it is likely that it is localized to the same subcellular compartments as this complex .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de MM-102 implique la préparation d'une structure peptidomimétique qui mime le motif d'interaction de la protéine de leucémie à lignées mixtes 1. Le composé est synthétisé par une série de réactions de couplage peptidique, généralement en utilisant des techniques de synthèse peptidique en phase solide . Le produit final est purifié par chromatographie liquide haute performance pour atteindre une pureté supérieure à 98 % .
Méthodes de production industrielle
Bien que this compound soit principalement produit à des fins de recherche, la production à l'échelle industrielle impliquerait des voies de synthèse similaires avec une optimisation pour des lots plus importants. Cela inclut la mise à l'échelle de la synthèse peptidique en phase solide et la garantie de la pureté et du rendement constants par des mesures rigoureuses de contrôle qualité .
Analyse Des Réactions Chimiques
Types de réactions
MM-102 subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Sa fonction principale est d'inhiber l'interaction entre WDR5 et la protéine de leucémie à lignées mixtes 1 .
Réactifs et conditions courants
La synthèse de this compound implique des réactifs tels que des acides aminés protégés par la fluorenylméthyloxycarbonyle, des agents de couplage comme la N,N'-diisopropylcarbodiimide et des solvants comme le diméthylformamide . Les réactions sont généralement effectuées dans des conditions d'atmosphère inerte pour éviter l'oxydation et la dégradation des intermédiaires peptidiques sensibles .
Principaux produits formés
Le principal produit formé lors de la synthèse de this compound est l'inhibiteur peptidomimétique lui-même, qui est ensuite purifié pour éliminer les sous-produits ou impuretés .
Applications de recherche scientifique
This compound a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de l'épigénétique, de la biologie du cancer et de la découverte de médicaments . Parmi ses principales applications, on peut citer :
Régulation épigénétique : This compound est utilisé pour étudier le rôle des interactions entre WDR5 et la protéine de leucémie à lignées mixtes 1 dans la régulation de l'expression des gènes par la méthylation des histones.
Recherche sur le cancer : This compound a montré un potentiel dans l'inhibition de la croissance des cellules leucémiques en bloquant l'interaction entre WDR5 et la protéine de leucémie à lignées mixtes 1, ce qui conduit à une expression réduite des oncogènes
Découverte de médicaments : This compound sert de composé de référence pour le développement de nouveaux inhibiteurs ciblant les interactions protéine-protéine impliquées dans diverses maladies.
Mécanisme d'action
This compound exerce ses effets en se liant à la protéine WDR5, empêchant ainsi son interaction avec la protéine de leucémie à lignées mixtes 1 . Cette inhibition perturbe la formation du complexe méthyltransférase de la leucémie à lignées mixtes 1, responsable de la méthylation de l'histone H3 au niveau de la lysine 4 . En bloquant cette interaction, this compound réduit l'expression des gènes impliqués dans la leucémogenèse, tels que HoxA9 et Meis-1 .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à MM-102 comprennent :
UNC0638 : Un autre inhibiteur de la méthyltransférase des histones avec une spécificité de cible différente.
Chaetocine : Un métabolite fongique qui inhibe l'activité de la méthyltransférase des histones.
BIX-01294 : Un inhibiteur de la méthyltransférase des histones G9a.
Unicité de this compound
This compound est unique par sa haute affinité et sa spécificité pour l'interaction entre WDR5 et la protéine de leucémie à lignées mixtes 1 . Son activité inhibitrice puissante et sa capacité à cibler sélectivement les cellules leucémiques en font un outil précieux à la fois pour la recherche fondamentale et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSQRIPRKWVBU-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49F2N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of MM-102?
A1: this compound specifically targets the interaction between the Mixed Lineage Leukemia 1 (MLL1) histone methyltransferase and WD repeat-containing protein 5 (WDR5). []
Q2: How does this compound exert its inhibitory effect on MLL1 activity?
A2: this compound acts by disrupting the essential protein-protein interaction between MLL1 and WDR5, which is required for the full enzymatic activity of MLL1. [, ]
Q3: What are the downstream consequences of MLL1 inhibition by this compound?
A3: Inhibition of MLL1 by this compound leads to a decrease in histone H3 lysine 4 trimethylation (H3K4me3), a modification associated with gene activation. [, , , ] This subsequently affects the expression of MLL1 target genes, including those involved in cell growth, differentiation, and development. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound. Further investigation into the primary literature or chemical databases is required for this information.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided abstracts do not include spectroscopic data for this compound. Accessing the full research articles or utilizing chemical databases may provide further insights into its spectroscopic properties.
Q6: Does this compound possess any intrinsic catalytic activity?
A6: this compound is a small-molecule inhibitor, and its primary mechanism of action relies on disrupting the MLL1-WDR5 interaction rather than exhibiting direct catalytic activity. [, ]
Q7: What are the potential applications of this compound in biological research?
A7: this compound serves as a valuable tool for investigating the biological roles of MLL1 and H3K4me3 in various cellular processes, including gene regulation, development, and disease progression. [, , , , , , , ]
Q8: How do structural modifications of this compound affect its activity and potency?
A8: The provided abstracts lack details on specific structural modifications of this compound and their impact on its activity. Exploring structure-activity relationship (SAR) studies on this compound analogs would be necessary to understand the influence of structural variations on its biological properties.
Q9: What is known about the stability of this compound under different conditions?
A9: The provided research abstracts do not provide information about the stability of this compound under various conditions. This information would be crucial for determining appropriate storage and handling procedures.
Q10: Are there any formulation strategies employed to enhance the stability or bioavailability of this compound?
A10: The provided research abstracts do not discuss specific formulation strategies for this compound. Further research may have investigated different formulations to optimize its delivery and efficacy.
Q11: What cell-based assays have been used to evaluate the efficacy of this compound?
A11: Several studies utilize cell-based assays to investigate the impact of this compound on cell growth, apoptosis, and gene expression. [, , , , , ] For instance, this compound demonstrated specific growth inhibition and apoptosis induction in leukemia cells harboring MLL1 fusion proteins. [] Additionally, this compound was shown to modulate inflammatory and oxidative pathways in endothelial cells derived from individuals with gestational diabetes. [, ]
Q12: What animal models have been employed to study the in vivo activity of this compound?
A12: Researchers have utilized mouse models to investigate the therapeutic potential of this compound in various contexts. For example, this compound was tested in a murine xenograft model of neuroblastoma, where it significantly reduced tumor size and metastasis. [, ] Additionally, this compound was employed in mouse models of acute kidney injury, revealing its complex role in renal protection and regeneration. []
Q13: Have any clinical trials been conducted to evaluate this compound in humans?
A13: There is no mention of clinical trials involving this compound in the provided abstracts. As a preclinical compound, further research is necessary to determine its safety and efficacy in human subjects.
Q14: What is the known safety profile of this compound?
A14: The provided research abstracts do not offer comprehensive information regarding the toxicological profile of this compound. Further investigation into its safety profile through in vitro and in vivo studies is crucial for assessing its potential for clinical translation.
Q15: Does this compound elicit any immunological responses?
A15: The provided research abstracts do not mention any specific immunological responses triggered by this compound. Further research may be necessary to investigate its potential immunogenicity and impact on the immune system.
Q16: Is there any information available on the environmental impact and degradation of this compound?
A16: The provided research abstracts do not discuss the environmental impact or degradation of this compound. Evaluating its potential ecological effects and implementing appropriate waste management strategies would be crucial for responsible development.
Q17: What research tools and resources are essential for studying this compound and its biological effects?
A17: Various research tools and resources are essential for studying this compound and its biological effects. These include:
- Cell lines: Leukemia cell lines harboring MLL1 fusion proteins, neuroblastoma cell lines, and primary cell cultures (e.g., chondrocytes, endothelial cells) [, , , , ]
- Animal models: Murine xenograft models, acute kidney injury models (e.g., folic acid-induced or ischemia/reperfusion) [, , ]
- Biochemical assays: Histone methyltransferase assays, chromatin immunoprecipitation (ChIP) assays, Western blotting, gene expression analysis (e.g., qPCR, RNA sequencing) [, , , , , , ]
- Imaging techniques: Microscopy (e.g., immunofluorescence staining, phalloidin staining for cell morphology) []
- Analytical techniques: High-performance liquid chromatography (HPLC), mass spectrometry (MS) []
- Computational tools: Molecular docking software, molecular dynamics simulation software, quantitative structure-activity relationship (QSAR) modeling software []
Q18: What are the key milestones in the development and understanding of this compound as an MLL1 inhibitor?
A18: The provided research abstracts do not offer a detailed historical account of this compound development. Consulting scientific publications and patent literature could provide a comprehensive timeline of its discovery and characterization.
Q19: What are the potential cross-disciplinary applications of this compound research?
A19: Research on this compound has implications for various disciplines, including:
- Cancer biology: Understanding the role of MLL1 in leukemia and other cancers [, , ]
- Developmental biology: Elucidating the function of MLL1 and H3K4me3 in cell differentiation and organ development [, , ]
- Immunology: Investigating the impact of this compound on immune cell function and inflammatory responses [, ]
- Drug discovery: Developing novel MLL1 inhibitors with improved potency, selectivity, and pharmacological properties [, ]
- Epigenetics: Exploring the therapeutic potential of targeting epigenetic regulators like MLL1 in various diseases [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.